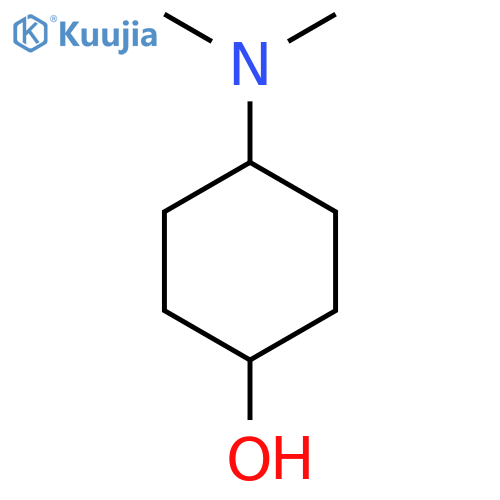

Cas no 103023-50-3 (cis-4-(dimethylamino)cyclohexanol)

cis-4-(dimethylamino)cyclohexanol 化学的及び物理的性質

名前と識別子

-

- 4-(Dimethylamino)cyclohexanol

- trans-4-(Dimethylamino)cyclohexanol

- (1r,4r)-4-(Dimethylamino)cyclohexanol

- 4-(dimethylamino)cyclohexan-1-ol

- Cis-4-(dimethylamino)cyclohexanol

- 4-(DIMETHYLAMINO) CYCLOHEXANOL

- Cyclohexanol,4-(dimethylamino)-,trans-

- 4-Dimethylaminocyclohexanol

- Cyclohexanol,4-(dimethylamino)-

- STNVXNYQNKDYBT-ZKCHVHJHSA-N

- STNVXNYQNKDYBT-UHFFFAOYSA-N

- 4-(dimethylamino)-1-cycloh

- cis-4-(dimethylamino)cyclohexanol

-

- MDL: MFCD09998817

- インチ: 1S/C8H17NO/c1-9(2)7-3-5-8(10)6-4-7/h7-8,10H,3-6H2,1-2H3

- InChIKey: STNVXNYQNKDYBT-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(CC1)N(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 95.4

- トポロジー分子極性表面積: 23.5

cis-4-(dimethylamino)cyclohexanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1241451-250mg |

Cyclohexanol, 4-(dimethylamino)-, cis- |

103023-50-3 | 95% | 250mg |

$650 | 2024-06-06 | |

| abcr | AB459708-1g |

cis-4-(Dimethylamino)cyclohexanol; . |

103023-50-3 | 1g |

€1477.20 | 2024-08-03 | ||

| eNovation Chemicals LLC | Y1241451-250mg |

Cyclohexanol, 4-(dimethylamino)-, cis- |

103023-50-3 | 95% | 250mg |

$650 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1241451-500mg |

Cyclohexanol, 4-(dimethylamino)-, cis- |

103023-50-3 | 95% | 500mg |

$1075 | 2025-02-19 | |

| abcr | AB459708-250mg |

cis-4-(Dimethylamino)cyclohexanol; . |

103023-50-3 | 250mg |

€624.30 | 2024-08-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100277-100mg |

cis-4-(dimethylamino)cyclohexanol |

103023-50-3 | 95% | 100mg |

¥1672.0 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100277-1g |

cis-4-(dimethylamino)cyclohexanol |

103023-50-3 | 95% | 1g |

¥9305.0 | 2024-04-26 | |

| eNovation Chemicals LLC | Y1241451-500mg |

Cyclohexanol, 4-(dimethylamino)-, cis- |

103023-50-3 | 95% | 500mg |

$1075 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1241451-1g |

Cyclohexanol, 4-(dimethylamino)-, cis- |

103023-50-3 | 95% | 1g |

$1825 | 2025-02-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100277-250mg |

cis-4-(dimethylamino)cyclohexanol |

103023-50-3 | 95% | 250mg |

¥3344.0 | 2024-04-26 |

cis-4-(dimethylamino)cyclohexanol 関連文献

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

cis-4-(dimethylamino)cyclohexanolに関する追加情報

Professional Introduction to Compound with CAS No. 103023-50-3 and Product Name: cis-4-(dimethylamino)cyclohexanol

cis-4-(dimethylamino)cyclohexanol, identified by the Chemical Abstracts Service Number (CAS No.) 103023-50-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its cyclohexane ring substituted with a dimethylamino group at the 4-position in a cis configuration, has garnered attention due to its unique structural and functional properties. The cis configuration plays a crucial role in determining its stereochemical behavior, which is a critical factor in its biological activity and potential therapeutic applications.

The compound's structure consists of a cyclohexane backbone, which is a common motif in many biologically active molecules. The presence of the dimethylamino group introduces basicity and potential hydrogen bonding capabilities, while the cis configuration influences the spatial orientation of functional groups, which can significantly impact interactions with biological targets. This stereochemical arrangement is particularly important in drug design, as it can affect binding affinity, metabolic stability, and overall pharmacological profile.

In recent years, there has been growing interest in the development of chiral drugs due to their enhanced specificity and reduced side effects compared to their racemic counterparts. cis-4-(dimethylamino)cyclohexanol exemplifies this trend, as its stereochemistry is likely to play a pivotal role in its interaction with biological receptors. Studies have shown that the cis isomer can exhibit distinct pharmacological properties compared to its trans counterpart, making it a valuable scaffold for further derivatization and optimization.

One of the most compelling aspects of cis-4-(dimethylamino)cyclohexanol is its potential application in the development of novel therapeutic agents. The compound's basic nature suggests that it may be useful in modulating biological pathways involving pH-sensitive mechanisms or as a precursor for more complex molecules. For instance, derivatives of this compound could be explored for their potential as kinase inhibitors or as modulators of G-protein coupled receptors (GPCRs), which are implicated in a wide range of diseases.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the discovery process for new drug candidates. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can predict how cis-4-(dimethylamino)cyclohexanol might interact with specific protein targets. These computational studies have revealed that the compound has the potential to bind to various enzymes and receptors, suggesting multiple avenues for therapeutic exploration.

The synthesis of cis-4-(dimethylamino)cyclohexanol presents an interesting challenge due to the need to maintain the correct stereochemistry. Traditional synthetic routes often require careful control over reaction conditions to ensure high enantiomeric purity. Advances in asymmetric synthesis techniques have made it possible to produce enantiomerically pure forms of this compound more efficiently, which is essential for preclinical and clinical studies.

In addition to its pharmaceutical applications, cis-4-(dimethylamino)cyclohexanol has shown promise in materials science and industrial chemistry. Its unique structural features make it a suitable candidate for developing novel polymers or as an intermediate in organic synthesis. The compound's ability to undergo various chemical transformations opens up possibilities for creating diverse molecular architectures with tailored properties.

The biological activity of cis-4-(dimethylamino)cyclohexanol has been explored in several preclinical studies. Initial findings suggest that the compound exhibits mild analgesic properties when tested in animal models. These effects are likely mediated through interactions with central nervous system receptors, although further research is needed to fully elucidate its mechanism of action. Additionally, the compound has demonstrated some antioxidant activity, which could be beneficial in combating oxidative stress-related diseases.

The safety profile of cis-4-(dimethylamino)cyclohexanol is another critical aspect that requires thorough investigation. Preliminary toxicology studies indicate that the compound is relatively well-tolerated at moderate doses but may cause some gastrointestinal discomfort at higher concentrations. Long-term studies are necessary to assess any potential cumulative effects or chronic toxicity associated with repeated exposure.

As research continues to evolve, new methodologies are being developed to enhance our understanding of complex molecular interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing the structure and dynamics of cis-4-(dimethylamino)cyclohexanol. These analytical methods provide valuable insights into how the compound behaves under different conditions, which is essential for optimizing its pharmacological properties.

The integration of machine learning algorithms into drug discovery pipelines has also revolutionized the field by enabling high-throughput screening and predictive modeling. By analyzing vast datasets, these algorithms can identify promising candidates like cis-4-(dimethylamino)cyclohexanol based on their structural features and predicted biological activity. This approach has significantly reduced the time and resources required for developing new therapeutics.

In conclusion,cis-4-(dimethylamino)cyclohexanol (CAS No. 103023-50-3) represents a fascinating molecule with diverse applications across pharmaceuticals and materials science. Its unique stereochemistry and functional groups make it a versatile scaffold for drug development, while its potential industrial uses add another layer of significance. As research progresses,this compound will undoubtedly continue to attract attention from scientists worldwide,leading to new discoveries and innovations that benefit society.

103023-50-3 (cis-4-(dimethylamino)cyclohexanol) 関連製品

- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)

- 1704117-20-3(1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine)

- 362601-72-7(Carbamothioic chloride,(2-chlorophenyl)methyl- (9CI))

- 1391002-82-6(6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)

- 305811-16-9(2-Amino-5-fluoro-N-cyclopropylbenzamide)

- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)

- 2137548-80-0(1-Oxaspiro[4.6]undecan-4-ol)

- 74654-12-9(dimethyl({2-(2S)-oxiran-2-ylethyl})amine)

- 1805490-34-9(Ethyl 2-cyano-5-formyl-4-methylbenzoate)

- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)